![molecular formula C31H29N3 B10878799 1-Benzyl-2,3-diphenyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B10878799.png)
1-Benzyl-2,3-diphenyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2,3-diphenyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Vorbereitungsmethoden
The synthesis of 1-Benzyl-2,3-diphenyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core cycloheptapyrrolo[3,2-e]pyridine structure, followed by the introduction of benzyl and diphenyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Benzyl-2,3-diphenyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. Common reagents include sodium hydride and alkyl halides.
Addition: The compound can participate in addition reactions, particularly with electrophiles, leading to the formation of new bonds and functional groups.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2,3-diphenyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and chemicals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2,3-diphenyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This binding can lead to various biological effects, depending on the nature of the target and the specific interactions involved. Pathways affected by this compound may include signal transduction, metabolic processes, and gene expression.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2,3-diphenyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine can be compared to other similar compounds, such as:
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Imidazole Derivatives: These heterocyclic compounds are also studied for their medicinal properties and synthetic applications.
Indazole Derivatives: Similar to indole derivatives, indazole compounds have a range of biological activities and are used in drug design.
The uniqueness of this compound lies in its complex structure, which combines multiple aromatic and heterocyclic rings, providing a versatile scaffold for various applications.
Eigenschaften
Molekularformel |
C31H29N3 |
|---|---|
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
4-benzyl-5,6-diphenyl-2,4-diazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-8-amine |
InChI |
InChI=1S/C31H29N3/c32-29-25-19-11-4-12-20-26(25)33-31-28(29)27(23-15-7-2-8-16-23)30(24-17-9-3-10-18-24)34(31)21-22-13-5-1-6-14-22/h1-3,5-10,13-18H,4,11-12,19-21H2,(H2,32,33) |
InChI-Schlüssel |
OEYZGSCBSDRXBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(CC1)N=C3C(=C2N)C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[2-[[5-ethyl-4,6-bis(oxidanylidene)-1H-pyrimidin-2-yl]sulfanyl]ethanoylamino]benzoate](/img/structure/B10878725.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B10878726.png)
![2-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10878730.png)
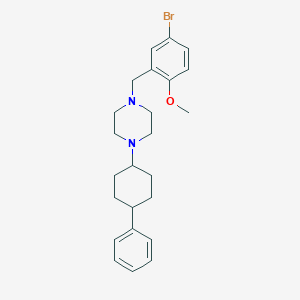
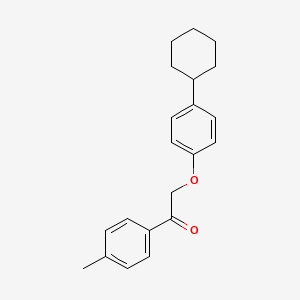
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine](/img/structure/B10878751.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10878752.png)
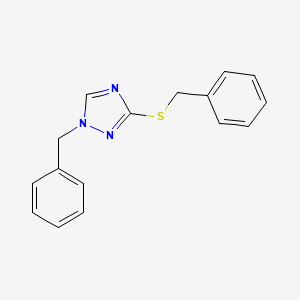
![2-(4-Bromophenyl)-2-oxoethyl 3-{[(2-hydroxyquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B10878759.png)
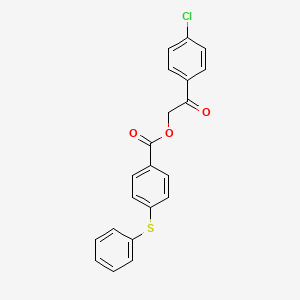
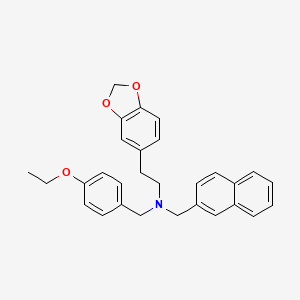
![7-(furan-2-ylmethyl)-5,6-dimethyl-3-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10878780.png)
![2-[7-(4-chlorophenyl)-8-imino-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethanol](/img/structure/B10878785.png)
![3-chloro-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10878805.png)
